4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone
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Overview
Description
4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C21H19N3OS and a molecular weight of 361.469 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
- Dissolve 4-(benzyloxy)benzaldehyde in ethanol.
- Add N-phenylthiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone: Similar in structure but with the benzyloxy group at the ortho position.
4-Benzyloxybenzaldehyde: Lacks the thiosemicarbazone moiety but shares the benzyloxybenzaldehyde core.
Uniqueness
4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both benzyloxy and thiosemicarbazone groups. This combination imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
302824-31-3 |
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Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H19N3OS/c26-21(23-19-9-5-2-6-10-19)24-22-15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H2,23,24,26)/b22-15+ |
InChI Key |
DFOLEGAOCWFUAD-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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